molecular formula C10H13NO2 B11108608 Furan-2-yl(piperidin-1-yl)methanone

Furan-2-yl(piperidin-1-yl)methanone

Cat. No.: B11108608
M. Wt: 179.22 g/mol
InChI Key: SAQCREJIKIMVKT-UHFFFAOYSA-N
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Description

Furan-2-yl(piperidin-1-yl)methanone is an organic compound with the molecular formula C10H13NO2 It consists of a furan ring attached to a piperidine ring via a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of furan-2-yl(piperidin-1-yl)methanone typically involves the reaction of furan-2-carboxylic acid with piperidine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of more efficient coupling agents or alternative solvents.

Chemical Reactions Analysis

Types of Reactions

Furan-2-yl(piperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride, AlCl3) and are carried out under controlled temperatures.

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Furan-2-yl(piperidin-1-yl)methanol.

    Substitution: Halogenated or nitrated furan derivatives.

Scientific Research Applications

Furan-2-yl(piperidin-1-yl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of furan-2-yl(piperidin-1-yl)methanone is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The furan ring may play a role in binding to these targets, while the piperidine ring could influence the compound’s overall pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

    Furan-2-yl(piperazin-1-yl)methanone: Similar structure but with a piperazine ring instead of a piperidine ring.

    Furan-2-yl(4-methylpiperidin-1-yl)methanone: Similar structure but with a methyl group on the piperidine ring.

Uniqueness

Furan-2-yl(piperidin-1-yl)methanone is unique due to the specific combination of the furan and piperidine rings, which can confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

furan-2-yl(piperidin-1-yl)methanone

InChI

InChI=1S/C10H13NO2/c12-10(9-5-4-8-13-9)11-6-2-1-3-7-11/h4-5,8H,1-3,6-7H2

InChI Key

SAQCREJIKIMVKT-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=CO2

Origin of Product

United States

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